

Biotin-PEG9-CH₂CH₂COOH molecular weight and formula

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Compound of Interest

Compound Name: Biotin-PEG9-CH₂CH₂COOH

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In-Depth Technical Guide: Biotin-PEG9-CH₂CH₂COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and common applications of **Biotin-PEG9-CH₂CH₂COOH**, a versatile heterobifunctional linker molecule widely utilized in biomedical research and drug development.

Core Molecular Data

The fundamental molecular characteristics of **Biotin-PEG9-CH₂CH₂COOH** are summarized in the table below. These values are essential for accurate experimental design, including stoichiometric calculations for conjugation reactions and analysis of resulting biomolecular complexes.

Property	Value
Molecular Weight	711.86 g/mol [1]
Molecular Formula	C ₃₁ H ₅₇ N ₃ O ₁₃ S [1][2]

Experimental Applications and Protocols

Biotin-PEG9-CH₂CH₂COOH is a valuable tool for the stable and efficient biotinylation of proteins, peptides, antibodies, and other biomolecules or surfaces that possess primary amine groups.[2] The molecule consists of three key functional components:

- **Biotin Moiety:** This provides a high-affinity binding site for streptavidin and avidin proteins, a cornerstone interaction in many biotechnological assays.[2]
- **Terminal Carboxylic Acid (COOH) Group:** This functional group serves as a reactive site for the covalent attachment to primary amines (e.g., the side chain of lysine residues in proteins) through the formation of a stable amide bond.[2] This reaction is typically facilitated by the use of carbodiimide crosslinkers, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency.
- **PEG9 Spacer:** The polyethylene glycol (PEG) spacer, consisting of nine ethylene glycol units, is hydrophilic, which enhances the aqueous solubility of the reagent and the resulting conjugate.[2] It also provides a flexible and extended arm that reduces steric hindrance, allowing the biotin group to bind more effectively to streptavidin or avidin.[2]

A generalized experimental workflow for the use of **Biotin-PEG9-CH₂CH₂COOH** in biotinylating a target protein and its subsequent use in a pulldown assay is depicted below.

Caption: Workflow for Biotinylation and Affinity Capture.

This workflow illustrates the activation of the carboxylic acid group of **Biotin-PEG9-CH₂CH₂COOH**, its conjugation to a target molecule, and its subsequent use in an affinity purification protocol, a common application in molecular biology and proteomics.

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References

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